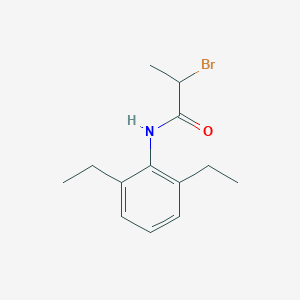

2-bromo-N-(2,6-diethylphenyl)propanamide

Description

2-Bromo-N-(2,6-diethylphenyl)propanamide is a brominated amide derivative characterized by a propanamide backbone substituted with a bromine atom at the second carbon and an aromatic 2,6-diethylphenyl group attached to the nitrogen. The compound’s structure combines a moderately electron-withdrawing bromine substituent with bulky 2,6-diethyl groups on the phenyl ring, which confer steric hindrance and influence electronic properties.

Properties

IUPAC Name |

2-bromo-N-(2,6-diethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-4-10-7-6-8-11(5-2)12(10)15-13(16)9(3)14/h6-9H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPVIJOTOKAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,6-diethylphenyl)propanamide typically involves the bromination of N-(2,6-diethylphenyl)propanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,6-diethylphenyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or alkoxides.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(2,6-diethylphenyl)propanamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,6-diethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its interactions with biological molecules may involve binding to specific receptors or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-N-(2,6-diethylphenyl)propanamide and its analogs:

Key Findings from Research

Steric and Electronic Effects: Ethyl vs. Fluorine Substitution: The 2,6-difluorophenyl variant () exhibits stronger electron-withdrawing effects, which could lower the pKa of the amide NH compared to ethyl or methyl analogs, impacting hydrogen-bonding capacity .

Electronic Structure: Photoelectron spectroscopy studies () reveal that bulky 2,6-diethylphenyl groups localize electron density on the aromatic ring, lowering ionization potentials (IPs) compared to planar analogs. This effect is similar to N-(2,6-xylyl)pyrrolidine, where non-planar conformations broaden photoelectron bands .

Biological Relevance: The methyl-substituted analog (Tocainide, CAS 41707-77-0) is a known antiarrhythmic agent, suggesting that ethyl-substituted derivatives like the target compound might exhibit modified pharmacokinetics due to increased lipophilicity . Methoxy-substituted analogs () demonstrate altered electronic profiles, which could influence binding affinity in enzyme inhibition compared to ethyl or halogenated derivatives .

Biological Activity

2-bromo-N-(2,6-diethylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 53984-90-0

- Molecular Formula: C12H16BrN

- Molecular Weight: 258.17 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown selective activity against Chlamydia and other bacterial pathogens. A study demonstrated that a related compound affected chlamydial inclusion numbers and morphology in infected cells, suggesting a potential for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in various studies. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, modifications to the core structure significantly enhanced the anticancer activity against Caco-2 cells, indicating that structural variations can lead to improved efficacy .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial replication or cancer cell proliferation.

- Receptor Modulation: It may interact with cellular receptors, altering signaling pathways critical for cell survival and growth.

- Structural Stability: The presence of the bromine atom and diethylphenyl group may enhance the compound's stability and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound displayed selective inhibition against certain bacterial strains while maintaining low toxicity towards human cells .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, various derivatives were tested against A549 and Caco-2 cells using MTT assays. The results showed that modifications to the side chains could significantly enhance cytotoxicity against specific cancer types, with one compound achieving over 50% reduction in cell viability at a concentration of 100 µM .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.